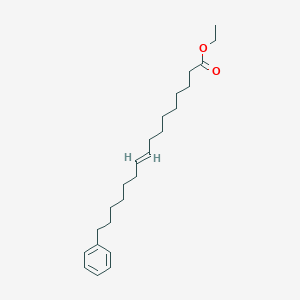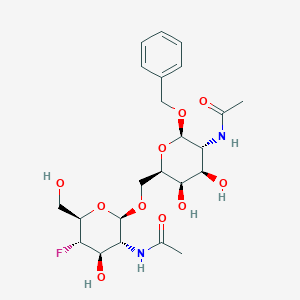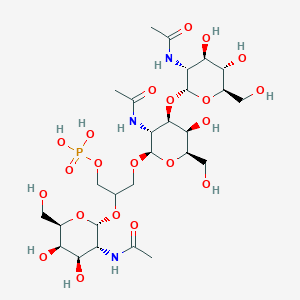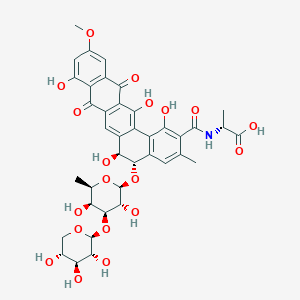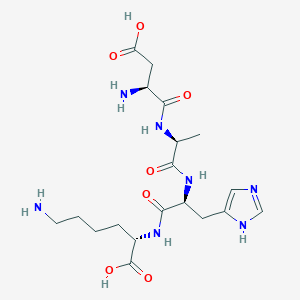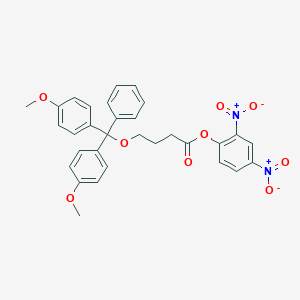
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl-4-O-(4,4’-dimethoxytrityl)butyrate, also known as DNPTB, is a chemical compound that has been widely used in scientific research. This compound is a derivative of butyric acid and is commonly used as a substrate for enzyme assays due to its unique properties. DNPTB is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mechanism Of Action
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is hydrolyzed by esterases and lipases to release 2,4-dinitrophenol, which can be quantified spectrophotometrically. The hydrolysis of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate by esterases and lipases involves the nucleophilic attack of the catalytic serine residue on the carbonyl carbon of the substrate, leading to the formation of an acyl-enzyme intermediate. The intermediate is then hydrolyzed by water to release the product and regenerate the catalytic serine residue.
Biochemical And Physiological Effects
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Advantages And Limitations For Lab Experiments
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is a widely used substrate for enzyme assays due to its unique properties. It has a high molar extinction coefficient, which makes it easy to quantify spectrophotometrically. It is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in various enzyme assays. However, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate has some limitations for lab experiments. It is a synthetic compound that may not accurately mimic the natural substrates of esterases and lipases. Additionally, the assay may be affected by the presence of other compounds that may interfere with the hydrolysis of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate.
Future Directions
There are several future directions for the use of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate in scientific research. One potential direction is the development of new assays that use 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate as a substrate for other enzymes. For example, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate could be used as a substrate for proteases or phosphatases. Another potential direction is the development of new derivatives of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate that may have improved properties for enzyme assays. Additionally, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate could be used as a tool for the study of enzyme kinetics and mechanism of action. Overall, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is a versatile compound that has many potential applications in scientific research.
Synthesis Methods
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate can be synthesized by reacting 2,4-dinitrophenol with 4-O-(4,4’-dimethoxytrityl)butyric acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in anhydrous conditions and under nitrogen atmosphere to prevent hydrolysis of the intermediate products. The product is then purified by column chromatography or recrystallization.
Scientific Research Applications
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is commonly used as a substrate for enzyme assays, particularly for the measurement of esterase and lipase activity. 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is hydrolyzed by esterases and lipases to release 2,4-dinitrophenol, which can be quantified spectrophotometrically. This assay is widely used in the pharmaceutical industry for the screening of potential drug candidates that may inhibit esterase and lipase activity.
properties
CAS RN |
123658-23-1 |
|---|---|
Product Name |
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate |
Molecular Formula |
C31H28N2O9 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) 4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoate |
InChI |
InChI=1S/C31H28N2O9/c1-39-26-15-10-23(11-16-26)31(22-7-4-3-5-8-22,24-12-17-27(40-2)18-13-24)41-20-6-9-30(34)42-29-19-14-25(32(35)36)21-28(29)33(37)38/h3-5,7-8,10-19,21H,6,9,20H2,1-2H3 |
InChI Key |
VGDVDUNAKOZZAO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
123658-23-1 |
synonyms |
2,4-dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate DDTB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



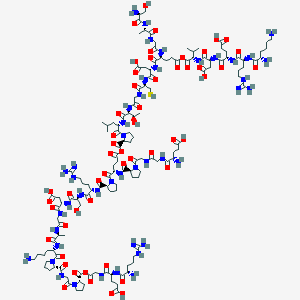
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
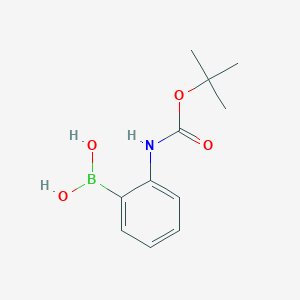
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)

